
Diethyl 2-hexadecyl-3-oxobutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-hexadecyl-3-oxobutanedioate is an organic compound with the molecular formula C22H40O5 It is a derivative of butanedioic acid, where two ethyl groups and a hexadecyl group are attached to the carbon backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-hexadecyl-3-oxobutanedioate can be synthesized through the alkylation of diethyl malonate with a hexadecyl halide. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-hexadecyl-3-oxobutanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-hexadecyl-3-oxobutanedioate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of diethyl 2-hexadecyl-3-oxobutanedioate involves its interaction with various molecular targets and pathways:
Enolate Formation: The compound can form enolate ions under basic conditions, which can then participate in various nucleophilic addition and substitution reactions.
Lipid Interactions: The long alkyl chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-oxobutanedioate: A simpler analog without the long alkyl chain.
Diethyl 2-decyl-3-oxobutanedioate: Similar structure with a shorter alkyl chain.
Uniqueness
Diethyl 2-hexadecyl-3-oxobutanedioate is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and lipid solubility .
Propiedades
Número CAS |
42065-58-7 |
|---|---|
Fórmula molecular |
C24H44O5 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
diethyl 2-hexadecyl-3-oxobutanedioate |
InChI |
InChI=1S/C24H44O5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23(26)28-5-2)22(25)24(27)29-6-3/h21H,4-20H2,1-3H3 |
Clave InChI |
SFKXFSUPLYQWEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C(=O)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


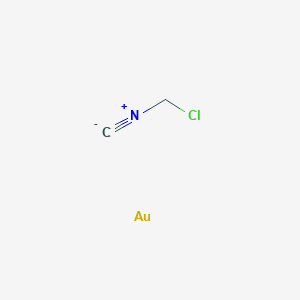
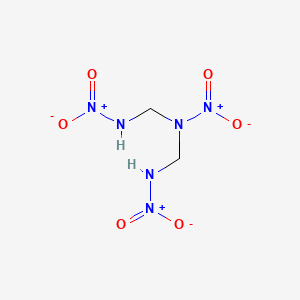

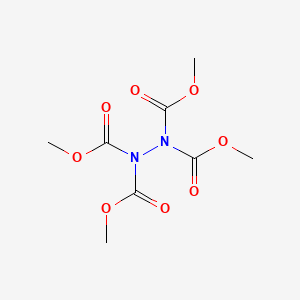

![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)

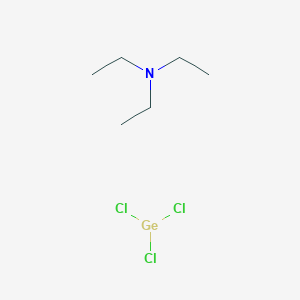
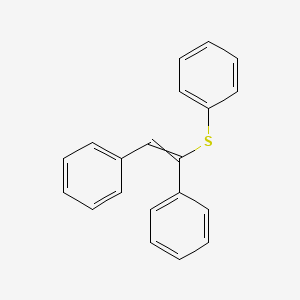
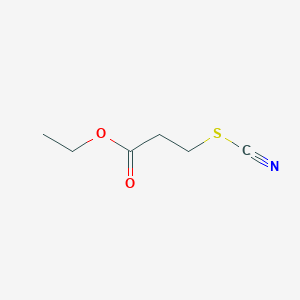
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)


![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
